molecular formula C30H44NP B12878909 2'-(Di-tert-butylphosphino)-N,N-dimethyl-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalen]-2-amine

2'-(Di-tert-butylphosphino)-N,N-dimethyl-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalen]-2-amine

Cat. No.: B12878909
M. Wt: 449.6 g/mol
InChI Key: SHWMIJDFZZUKLH-UHFFFAOYSA-N
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Description

The compound 2'-(Di-tert-butylphosphino)-N,N-dimethyl-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalen]-2-amine is a chiral binaphthyl-based ligand featuring a rigid octahydrobinaphthalene backbone. Its structure includes a di-tert-butylphosphino group at the 2'-position and an N,N-dimethylamino group at the 2-position. The octahydro modification enhances solubility and conformational stability, while the bulky tert-butyl phosphino and electron-donating dimethylamino groups synergistically influence its coordination behavior in catalytic systems. Such ligands are pivotal in asymmetric catalysis, particularly in transition-metal-mediated reactions like hydroamination and cross-coupling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-(Di-tert-butylphosphino)-N,N-dimethyl-5,5’,6,6’,7,7’,8,8’-octahydro-[1,1’-binaphthalen]-2-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves:

    Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.

    Purification: The product is purified using techniques such as crystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2’-(Di-tert-butylphosphino)-N,N-dimethyl-5,5’,6,6’,7,7’,8,8’-octahydro-[1,1’-binaphthalen]-2-amine undergoes various types of reactions, including:

    Oxidation: The phosphine group can be oxidized to form phosphine oxides.

    Substitution: The compound can participate in substitution reactions, particularly in the formation of metal-phosphine complexes.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and oxygen (O2).

    Substitution: Metal salts such as palladium chloride (PdCl2) and platinum chloride (PtCl2) are often used to form metal-phosphine complexes.

Major Products

    Phosphine Oxides: Formed during oxidation reactions.

    Metal Complexes: Formed during substitution reactions with metal salts.

Scientific Research Applications

2’-(Di-tert-butylphosphino)-N,N-dimethyl-5,5’,6,6’,7,7’,8,8’-octahydro-[1,1’-binaphthalen]-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2’-(Di-tert-butylphosphino)-N,N-dimethyl-5,5’,6,6’,7,7’,8,8’-octahydro-[1,1’-binaphthalen]-2-amine involves its role as a ligand:

    Ligand Coordination: The phosphine group coordinates with metal centers, forming stable complexes.

    Catalytic Activity: These metal-phosphine complexes act as catalysts in various chemical reactions, enhancing reaction rates and selectivity.

    Molecular Targets: The primary targets are transition metals such as palladium, platinum, and rhodium.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ligands with Octahydrobinaphthyl Backbones

CTH-(R)-BINAM

  • Structure: (R)-(+)-2,2'-Bis(N-diphenylphosphinoamino)-5,5',6,6',7,7',8,8'-octahydro-1,1'-binaphthyl .
  • Key Differences: Replaces the target compound's di-tert-butylphosphino and dimethylamino groups with diphenylphosphinoamino groups.
  • Applications : Effective in asymmetric hydroamination/cyclization with group 4 metals (e.g., Zr, Ti), achieving up to 93% enantiomeric excess (ee) .

CTH-(S)-BINAM

  • Structure : (S)-(−)-Enantiomer of CTH-BINAM, with identical substituents .

Biphenyl-Based Ligands

DavePhos (2-Dicyclohexylphosphino-2′-(N,N-dimethylamino)biphenyl)

  • Structure: Biphenyl backbone with dicyclohexylphosphino and N,N-dimethylamino groups .
  • Key Differences: Lacks the octahydrobinaphthyl rigidity, leading to less predictable stereochemical control. Dicyclohexylphosphino is less bulky than di-tert-butylphosphino, altering metal-ligand interactions.
  • Applications : Widely used in cross-coupling reactions; reduced steric bulk may favor faster kinetics but lower selectivity compared to the target compound.

2'-(Dicyclohexylphosphino)-6-methoxy-N,N-dimethylbiphenyl-2-amine

  • Structure : Methoxy substituent at the 6-position instead of hydrogen .
  • Comparison: Methoxy group provides electron-withdrawing effects, contrasting with the electron-donating dimethylamino group in the target compound. Catalytic activity may shift toward electrophilic substrates.

Phosphino-Amine Hybrid Ligands

N,N-Diisopropyl-1,1-diphenylphosphanamine

  • Structure: Combines diphenylphosphino and diisopropylamino groups on a single carbon .
  • Primarily used in small-molecule catalysis rather than asymmetric synthesis.

2-(Di-tert-butylphosphino)ethylamine

  • Structure: Ethylamine linker with di-tert-butylphosphino group .
  • Comparison: Linear structure vs. binaphthyl backbone reduces rigidity and chiral induction capability. Similar tert-butyl phosphino group enhances steric shielding but lacks the electronic modulation from dimethylamino.

Comparative Data Table

Compound Backbone Phosphino Group Amino Group Molecular Weight Key Applications
Target Compound Octahydrobinaphthyl Di-tert-butyl N,N-dimethyl ~660* Asymmetric hydroamination
CTH-(R)-BINAM Octahydrobinaphthyl Diphenylphosphino -NH- 660.77 Zr/Ti-mediated catalysis
DavePhos Biphenyl Dicyclohexyl N,N-dimethyl ~440† Cross-coupling reactions
2'-(Dicyclohexylphosphino)-6-methoxy Biphenyl Dicyclohexyl N,N-dimethyl 427.58 R&D in specialty catalysis

*Estimated based on CTH-BINAM’s molecular weight.

Research Findings and Performance Metrics

  • Steric Effects: The tert-butyl phosphino group in the target compound provides superior steric shielding compared to dicyclohexyl or diphenyl analogs, critical for preventing undesired side reactions in asymmetric catalysis .
  • Electronic Effects: The N,N-dimethylamino group enhances electron donation to metal centers, stabilizing intermediates in hydroamination/cyclization reactions .
  • Catalytic Efficiency : In group 4 metal systems, octahydrobinaphthyl ligands (e.g., CTH-BINAM) achieve >90% ee, outperforming biphenyl-based ligands like DavePhos (typically 70–85% ee) .

Biological Activity

2'-(Di-tert-butylphosphino)-N,N-dimethyl-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalen]-2-amine is a complex organic compound notable for its application as a ligand in coordination chemistry and asymmetric catalysis. Its unique structural features, including a bulky di-tert-butylphosphino group and an octahydrogenated binaphthalene core, contribute to its significant biological and catalytic properties.

Chemical Structure and Properties

The molecular formula of this compound is C30H43N2PC_{30}H_{43}N_{2}P with a molecular weight of approximately 467.67 g/mol. The structural characteristics impart unique steric and electronic properties that enhance its utility in various chemical reactions.

Property Value
Molecular FormulaC30H43N2PC_{30}H_{43}N_{2}P
Molecular Weight467.67 g/mol
Ligand TypePhosphine ligand
Core StructureOctahydro-binaphthalene

Mechanism of Biological Activity

The biological activity of this compound primarily arises from its role as a ligand in metal-catalyzed reactions. The phosphine group coordinates with transition metals such as palladium and platinum to form stable complexes that exhibit enhanced catalytic activity.

Key Mechanisms:

  • Ligand Coordination : The phosphine moiety facilitates the formation of metal-ligand complexes.
  • Catalytic Activity : These complexes are involved in various reactions including hydrogenation and cross-coupling, enhancing reaction rates and selectivity.

Applications in Asymmetric Catalysis

This compound has been extensively studied for its role in asymmetric synthesis. It has shown remarkable efficacy in catalyzing reactions such as:

  • Asymmetric Hydrogenation : Yielding high enantiomeric excess (up to 96% ee) in the hydrogenation of imines and enamines.
  • Cross-Coupling Reactions : Facilitating the formation of carbon-carbon bonds with high stereoselectivity.

Case Studies:

  • Anticancer Activity : Phosphine complexes have been investigated for their cytotoxic effects against cancer cell lines. Studies suggest that compounds with similar structures may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest .
  • Enzyme Inhibition : The compound's potential as an enzyme inhibitor has been explored through structure-activity relationship (SAR) studies. Similar phosphine-based ligands have shown efficacy in inhibiting key metabolic enzymes involved in disease pathways .
  • Bioconjugation Applications : There is growing interest in using such ligands for bioconjugation processes where they can facilitate the attachment of therapeutic agents to biomolecules.

Q & A

Q. Basic: How can researchers optimize the synthesis of phosphino-binaphthylamine derivatives?

Methodological Answer:

  • Catalyst Selection : Use palladium-based catalysts (e.g., Pd(OAc)₂) with ligands like 1,2-bis(diphenylphosphino)benzene to enhance coupling efficiency .
  • Substituent Effects : Adjust substituents on the naphthalene backbone to improve yields. For example, bulky alkyl groups (e.g., isobutyl) increase steric hindrance, leading to higher yields (up to 88%) compared to smaller substituents (44–65%) .
  • Reaction Conditions : Optimize solvent polarity (e.g., DMF or toluene) and temperature (80–120°C) to balance reaction rate and byproduct formation.

Table 1: Yields of Naphthalenamine Derivatives with Different Substituents

SubstituentYield (%)Molecular FormulaMolecular Weight
4-Ethyl44C₁₄H₁₈N200.1439
4-Propyl65C₁₅H₂₀N214.1596
4-Isobutyl88C₁₅H₂₀N214.1585

Q. Basic: What characterization techniques validate the structure of phosphino-binaphthylamine ligands?

Methodological Answer:

  • NMR Spectroscopy : Use ¹H NMR to confirm proton environments (e.g., aromatic vs. aliphatic signals) and ³¹P NMR to verify phosphine coordination (δ ~20–30 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight within ±0.001 Da error .
  • X-ray Crystallography : Resolve steric configurations, especially for chiral binaphthyl backbones .

Q. Advanced: How do steric and electronic properties of ligands influence asymmetric catalysis?

Methodological Answer:

  • Steric Tuning : Di-tert-butylphosphino groups increase steric bulk, improving enantioselectivity in cross-couplings (e.g., Suzuki-Miyaura reactions) by restricting substrate access to the metal center .
  • Electronic Effects : Electron-donating groups (e.g., N,N-dimethylamine) enhance metal-ligand π-backbonding, stabilizing transition states in C–H activation .
  • Case Study : Ligands with electron-deficient arylphosphines (e.g., Cl-substituted BIPHEP derivatives) show reduced catalytic activity in hydrogenation due to weaker metal-ligand interactions .

Q. Advanced: What computational strategies accelerate ligand design for catalytic applications?

Methodological Answer:

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and predict enantiomeric excess (ee) .
  • Reaction Path Screening : Employ automated algorithms (e.g., GRRM) to identify low-energy pathways for ligand-metal coordination .
  • Data-Driven Optimization : Integrate experimental results (e.g., reaction yields) with computational descriptors (e.g., ligand cone angles) to train machine learning models .

Q. Advanced: How should researchers resolve contradictions in catalytic activity data?

Methodological Answer:

  • Variable Control : Standardize reaction parameters (solvent, temperature, catalyst loading) to isolate ligand-specific effects .
  • Ligand Stability Tests : Perform kinetic studies under inert atmospheres to rule out ligand oxidation or decomposition .
  • Cross-Validation : Compare results across multiple catalysis platforms (e.g., hydrogenation vs. cross-coupling) to identify context-dependent trends .

Q. Basic: What safety protocols are critical for handling phosphino ligands?

Methodological Answer:

  • Air Sensitivity : Store ligands under argon or nitrogen to prevent oxidation .
  • Toxicity Mitigation : Use fume hoods and PPE (gloves, goggles) when handling ligands with toxic substituents (e.g., arylchlorides) .
  • Waste Disposal : Quench phosphine-containing residues with oxidizing agents (e.g., H₂O₂) before disposal .

Q. Advanced: How are membrane technologies applied in ligand purification?

Methodological Answer:

  • Nanofiltration : Use polyamide membranes to separate ligands (MW 300–500 Da) from smaller byproducts .
  • Solvent Resistance : Select membranes compatible with polar aprotic solvents (e.g., DMF) to avoid swelling .
  • Case Study : Membrane cascades achieve >95% ligand recovery in continuous-flow systems .

Properties

Molecular Formula

C30H44NP

Molecular Weight

449.6 g/mol

IUPAC Name

1-(2-ditert-butylphosphanyl-5,6,7,8-tetrahydronaphthalen-1-yl)-N,N-dimethyl-5,6,7,8-tetrahydronaphthalen-2-amine

InChI

InChI=1S/C30H44NP/c1-29(2,3)32(30(4,5)6)26-20-18-22-14-10-12-16-24(22)28(26)27-23-15-11-9-13-21(23)17-19-25(27)31(7)8/h17-20H,9-16H2,1-8H3

InChI Key

SHWMIJDFZZUKLH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)P(C1=C(C2=C(CCCC2)C=C1)C3=C(C=CC4=C3CCCC4)N(C)C)C(C)(C)C

Origin of Product

United States

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